molecular formula C22H26N4O4S2 B12166289 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12166289
M. Wt: 474.6 g/mol
InChI Key: IVTPAJJRGJJSSR-VKAVYKQESA-N
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Description

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrido[1,2-a]pyrimidinone core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, including the formation of the thiazolidinone ring and the pyrido[1,2-a]pyrimidinone core. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of these rings and the subsequent functionalization of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biology, this compound may have potential as a biochemical probe or as a lead compound for the development of new drugs. Its ability to interact with biological macromolecules makes it a valuable tool for studying biological processes.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its unique structure and functional groups may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst for chemical reactions. Its unique properties make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidinone ring and the pyrido[1,2-a]pyrimidinone core are likely to play key roles in its biological activity. These structural features may allow the compound to bind to enzymes, receptors, or other proteins, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of structural features. The presence of both the thiazolidinone ring and the pyrido[1,2-a]pyrimidinone core, along with the specific functional groups, gives it unique chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C22H26N4O4S2

Molecular Weight

474.6 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[(9-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H26N4O4S2/c1-3-29-11-5-8-26-21(28)17(32-22(26)31)14-16-19(24-9-12-30-13-10-24)23-18-15(2)6-4-7-25(18)20(16)27/h4,6-7,14H,3,5,8-13H2,1-2H3/b17-14-

InChI Key

IVTPAJJRGJJSSR-VKAVYKQESA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCOCC4)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCOCC4)SC1=S

Origin of Product

United States

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